molecular formula C21H20N2O5 B2523932 6-methyl-4-((1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795087-30-7

6-methyl-4-((1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2523932
CAS No.: 1795087-30-7
M. Wt: 380.4
InChI Key: MESJIBZPIHILKK-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

Microwave-Assisted Synthesis : Novel combinatorial libraries of fused pyran derivatives have been designed and synthesized under microwave irradiation. This method utilizes cyclocondensation reactions, highlighting efficient synthetic routes for producing complex molecules with potential biological activities (Kalaria, Satasia, & Raval, 2014).

Combinatorial Library Development : A study developed a multicomponent cyclocondensation reaction incorporating various compounds to afford a library of polyhydroquinoline scaffolds. These compounds were synthesized with good to excellent yields and characterized by NMR, IR, and mass spectrometric techniques (Sapariya et al., 2017).

Biological Activities

Antibacterial, Antitubercular, and Antimalarial Activities : Research on pyrazole and pyridine derivatives has demonstrated preliminary in vitro antibacterial activity against a range of pathogenic bacterial and fungal strains, antitubercular activity against Mycobacterium tuberculosis, and antimalarial activity against Plasmodium falciparum. These findings indicate the potential of these compounds in developing new therapeutic agents (Kalaria et al., 2014).

Corrosion Inhibition

Copper Corrosion Inhibition : Aryl pyrazole pyridine derivatives have been studied for their corrosion inhibition effect on copper in hydrochloric acid systems. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements, alongside quantum chemical methods, confirmed these compounds as effective cathodic type inhibitors (Sudheer & Quraishi, 2015).

Material Science Applications

Photoswitching and Electronic Devices : Research on ortho-Aminated Arylazopyrazoles has enabled bidirectional photoswitching with visible light, demonstrating applications in material sciences and photopharmacology. These compounds show significant potential in developing new materials for electronic devices and light-responsive molecular systems (Simke, Bösking, & Ravoo, 2021).

Properties

IUPAC Name

6-methyl-4-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-11-17(12-20(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-19(28-22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESJIBZPIHILKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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